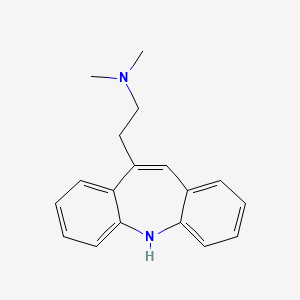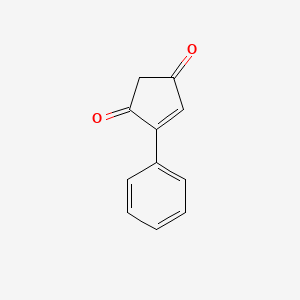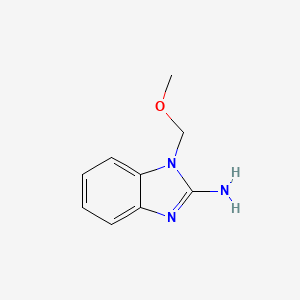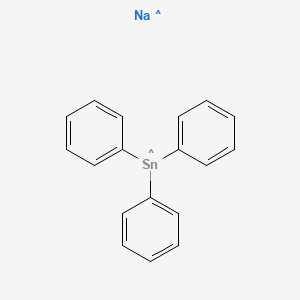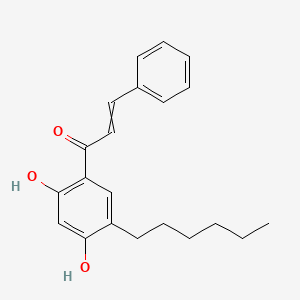
1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one is an organic compound with the molecular formula C21H24O3. It is known for its unique structure, which includes a hexyl chain and two hydroxyl groups attached to a phenyl ring, along with a phenylprop-2-EN-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one typically involves the condensation of 5-hexyl-2,4-dihydroxybenzaldehyde with acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenylprop-2-EN-1-one moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone: Similar structure but lacks the phenylprop-2-EN-1-one moiety.
1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone: Contains a pyrazole ring instead of the phenylprop-2-EN-1-one moiety.
1-(5-Hexyl-2,4-dihydroxyphenyl)heptan-1-one: Similar structure but with a heptanone chain instead of the phenylprop-2-EN-1-one moiety.
Uniqueness
1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one is unique due to its combination of a hexyl chain, two hydroxyl groups, and a phenylprop-2-EN-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
38482-02-9 |
|---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(5-hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H24O3/c1-2-3-4-8-11-17-14-18(21(24)15-20(17)23)19(22)13-12-16-9-6-5-7-10-16/h5-7,9-10,12-15,23-24H,2-4,8,11H2,1H3 |
InChI Key |
NBLRWMWYAVQRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



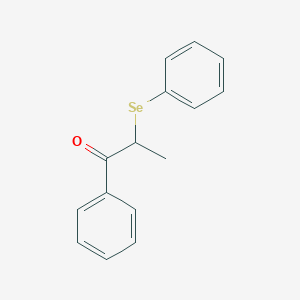

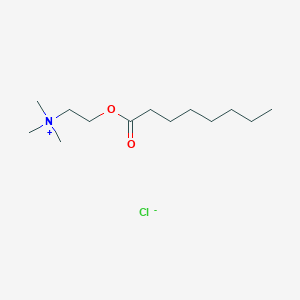
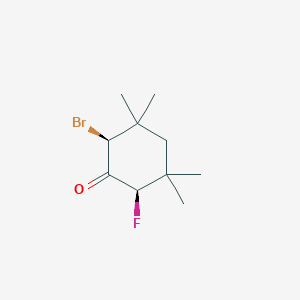
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
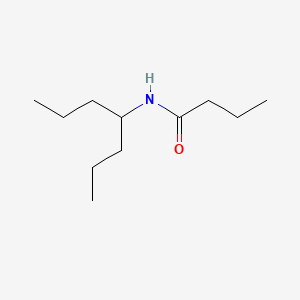
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
